Vasodilator Potency: D-617 Hydrochloride Is >30-Fold Less Potent Than Verapamil in Coronary Vasodilation
In a direct head-to-head comparison of intracoronary administration in anesthetized dogs, D-617 exhibited markedly reduced vasodilator efficacy compared to verapamil and norverapamil. The relative coronary vasodilator potency of D-617 was only 0.03, versus verapamil at 1.00 and norverapamil (D-591) at 0.22 [1]. Additionally, intravenous administration of equipotent coronary doses revealed that D-617 induced a paradoxical 18% increase in coronary resistance, contrasting with verapamil's 60% decrease in coronary resistance and norverapamil's 31% decrease [1]. Left ventricular contractility decreased by 20% with D-617, whereas verapamil produced no significant change in mean contractility values [1].
| Evidence Dimension | Relative Coronary Vasodilator Potency (intracoronary administration) |
|---|---|
| Target Compound Data | Relative potency = 0.03 |
| Comparator Or Baseline | Verapamil (potency = 1.00); Norverapamil (D-591) (potency = 0.22); D-620 (potency = 0.04) |
| Quantified Difference | D-617 is 33-fold less potent than verapamil; 7.3-fold less potent than norverapamil |
| Conditions | Intracoronary administration in anesthetized dogs (n=12); Cardiovascular Research, 1978 |
Why This Matters
This evidence confirms D-617 hydrochloride as a pharmacologically inert metabolite ideal for use as an internal standard or negative control in cardiovascular assays without confounding calcium channel blocker activity.
- [1] Neugebauer G. Comparative cardiovascular actions of verapamil and its major metabolites in the anaesthetised dog. Cardiovasc Res. 1978 Apr;12(4):247-54. DOI: 10.1093/cvr/12.4.247 View Source
